M3 Receptor Binding Potency (pIC50) and M3/M2 Selectivity Ratio
AZD-9164 demonstrates high in vitro potency at the human muscarinic M3 receptor with a pIC50 value of 9.8, corresponding to an IC50 of approximately 0.16 nM [1]. It exhibits a 10-fold selectivity for the M3 receptor over the M2 receptor (pIC50 at M2 = 9.0, IC50 ≈ 1.0 nM) [1]. This selectivity profile is engineered to mitigate cardiac adverse effects associated with M2 antagonism, a key differentiator from non-selective muscarinic antagonists.
| Evidence Dimension | M3 receptor binding potency (pIC50) and M3/M2 selectivity fold-difference |
|---|---|
| Target Compound Data | M3 pIC50 = 9.8; M2 pIC50 = 9.0 |
| Comparator Or Baseline | Tiotropium (M3 pKi ~10.5, M3/M2 ~6-fold) [2]; Aclidinium (M3 pKi ~9.6, M3/M2 ~100-fold but with rapid plasma hydrolysis) [3]; Glycopyrronium (M3 pKi ~9.9, M3/M2 ~4-fold) [3] |
| Quantified Difference | AZD-9164 M3 pIC50 9.8 is comparable to glycopyrronium and aclidinium in vitro; 10-fold M3/M2 selectivity is intermediate between tiotropium (~6-fold) and aclidinium (~100-fold) |
| Conditions | Human recombinant muscarinic receptor binding assays in vitro; inhibition of [3H]-N-methylscopolamine binding [1] |
Why This Matters
The quantitative potency and selectivity data define the receptor-level profile and inform the expected balance between bronchodilator efficacy and cardiac safety; this information is essential for selecting the appropriate pharmacological tool for mechanism-of-action studies.
- [1] Mete A, Bowers K, Chevalier E, Donald DK, Edwards H, Escott KJ, Ford R, Grime K, Millichip I, Teobald B, Russell V. The discovery of AZD9164, a novel muscarinic M3 antagonist. Bioorg Med Chem Lett. 2011 Dec 15;21(24):7440-6. View Source
- [2] Barnes PJ. The pharmacological properties of tiotropium. Chest. 2000 Feb;117(2 Suppl):63S-66S. View Source
- [3] Cazzola M, Page CP, Calzetta L, Matera MG. Pharmacology and therapeutics of bronchodilators. Pharmacol Rev. 2012 Jul;64(3):450-504. View Source
